molecular formula C15H14O2S B101753 Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate CAS No. 19397-74-1

Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate

Cat. No.: B101753
CAS No.: 19397-74-1
M. Wt: 258.3 g/mol
InChI Key: VAEWXGXOYMXYFS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SHR1020 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods

Industrial production of SHR1020 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

SHR1020 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions are typically derivatives of SHR1020 with modified functional groups, which can enhance or alter its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of SHR1020

SHR1020 is unique due to its potent inhibition of multiple targets with high specificity and efficacy. It has shown superior antitumor activity compared to other similar compounds in preclinical studies .

Biological Activity

Overview

Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate (CAS No. 19397-74-1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in oncology. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancers, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C15H14O2S
  • Molecular Weight : 258.34 g/mol
  • InChI Key : VAEWXGXOYMXYFS-UHFFFAOYSA-N

This compound exhibits significant antitumor activity through several mechanisms:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition : The compound targets VEGFR2, a critical receptor involved in angiogenesis and tumor growth. By inhibiting this receptor, it disrupts the blood supply to tumors, effectively slowing their growth and proliferation.
  • c-Kit and Platelet-Derived Growth Factor Receptor β (PDGFRβ) Inhibition : It also inhibits c-Kit and PDGFRβ, which are involved in cell signaling pathways that promote cell survival and proliferation in various cancers.

Biological Activity Data

Activity Target Effect Reference
AntitumorVEGFR2Inhibition of tumor growth
Antitumorc-KitReduced cell proliferation
AntitumorPDGFRβInhibition of angiogenesis

Case Studies and Experimental Results

  • Antitumor Efficacy :
    • A study demonstrated that this compound showed potent antitumor effects against various solid tumors in vitro and in vivo. The compound was effective in reducing tumor size and inhibiting metastasis in animal models.
  • Mechanistic Studies :
    • Further research indicated that the compound not only inhibited the aforementioned receptors but also induced apoptosis in cancer cells through the activation of caspase pathways. This dual mechanism enhances its potential as an effective therapeutic agent.
  • Synergistic Effects :
    • In combination studies with other chemotherapeutic agents, this compound exhibited synergistic effects, enhancing the overall efficacy of treatment regimens for resistant cancer types.

Safety Profile

The safety profile of this compound remains under investigation; however, preliminary studies suggest it has a favorable safety margin when used at therapeutic doses. Toxicological assessments are essential for determining long-term effects and potential side effects.

Properties

IUPAC Name

ethyl 4,5-dihydrobenzo[g][1]benzothiole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2S/c1-2-17-15(16)13-9-11-8-7-10-5-3-4-6-12(10)14(11)18-13/h3-6,9H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAEWXGXOYMXYFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C3=CC=CC=C3CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate
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Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate
Reactant of Route 3
Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate
Reactant of Route 4
Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate
Reactant of Route 6
Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate

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